

# Ertugliflozin-d5: A Technical Guide to its Certificate of Analysis and Purity Determination

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## Compound of Interest

Compound Name: Ertugliflozin-d5

Cat. No.: B12387321

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This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity determination methods for **Ertugliflozin-d5**. **Ertugliflozin-d5** is the deuterium-labeled version of Ertugliflozin, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) used in the management of type 2 diabetes mellitus.[1] As a stable isotope-labeled internal standard, **Ertugliflozin-d5** is crucial for accurate quantification of Ertugliflozin in biological samples during pharmacokinetic and metabolic studies.[2] This guide will delve into the typical data presented in a Certificate of Analysis (CoA), detail the experimental protocols for purity assessment, and provide a visual representation of the analytical workflow.

## Certificate of Analysis: A Summary of Quality

A Certificate of Analysis for **Ertugliflozin-d5** provides critical data verifying its identity, purity, and quality. While specific values may vary between batches and manufacturers, the following table summarizes the typical quantitative data found on a CoA.

Test Parameter	Specification	Result	Method
Appearance	Off White Solid[3]	Conforms	Visual
Identity ( <sup>1</sup> H NMR)	Conforms to structure	Conforms	NMR Spectroscopy
Identity (MS)	Conforms to molecular weight	Conforms	Mass Spectrometry
Purity (HPLC)	≥ 98.0%	99.5%	RP-HPLC
Isotopic Purity	≥ 99%	99.7%	Mass Spectrometry
Residual Solvents	Meets USP <467> limits	Conforms	GC-HS
Water Content (Karl Fischer)	≤ 1.0%	0.2%	KF Titration
Assay (by HPLC, as is)	98.0% - 102.0%	99.8%	RP-HPLC

## Experimental Protocols for Purity Determination

The purity of **Ertugliflozin-d5** is primarily determined using high-performance liquid chromatography (HPLC). The following is a detailed methodology based on established analytical methods for Ertugliflozin and its related compounds.[4][5]

### Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Assay

This method is designed to separate **Ertugliflozin-d5** from its potential impurities.

- Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is used.
- Column: A C18 column, such as a Symmetry ODS C18 (4.6 x 250 mm, 5 μm), is commonly employed due to its ability to retain and separate the nonpolar analyte.[5]

- **Mobile Phase:** A gradient or isocratic elution can be used. A common mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For example, a mixture of Methanol and a Phosphate Buffer (pH 3.6) in a ratio of 35:65 (v/v) has been reported.[5] Another approach involves a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[6]
- **Flow Rate:** A typical flow rate is 1.0 mL/min.[5]
- **Detection:** The UV detector is set to a wavelength where Ertugliflozin exhibits strong absorbance, such as 235 nm or 260 nm.[5]
- **Sample Preparation:** A known concentration of the **Ertugliflozin-d5** sample is prepared by dissolving it in a suitable diluent, such as the mobile phase.
- **Data Analysis:** The purity is calculated by dividing the peak area of **Ertugliflozin-d5** by the total area of all peaks in the chromatogram and multiplying by 100. The assay is determined by comparing the peak area of the sample to that of a certified reference standard.

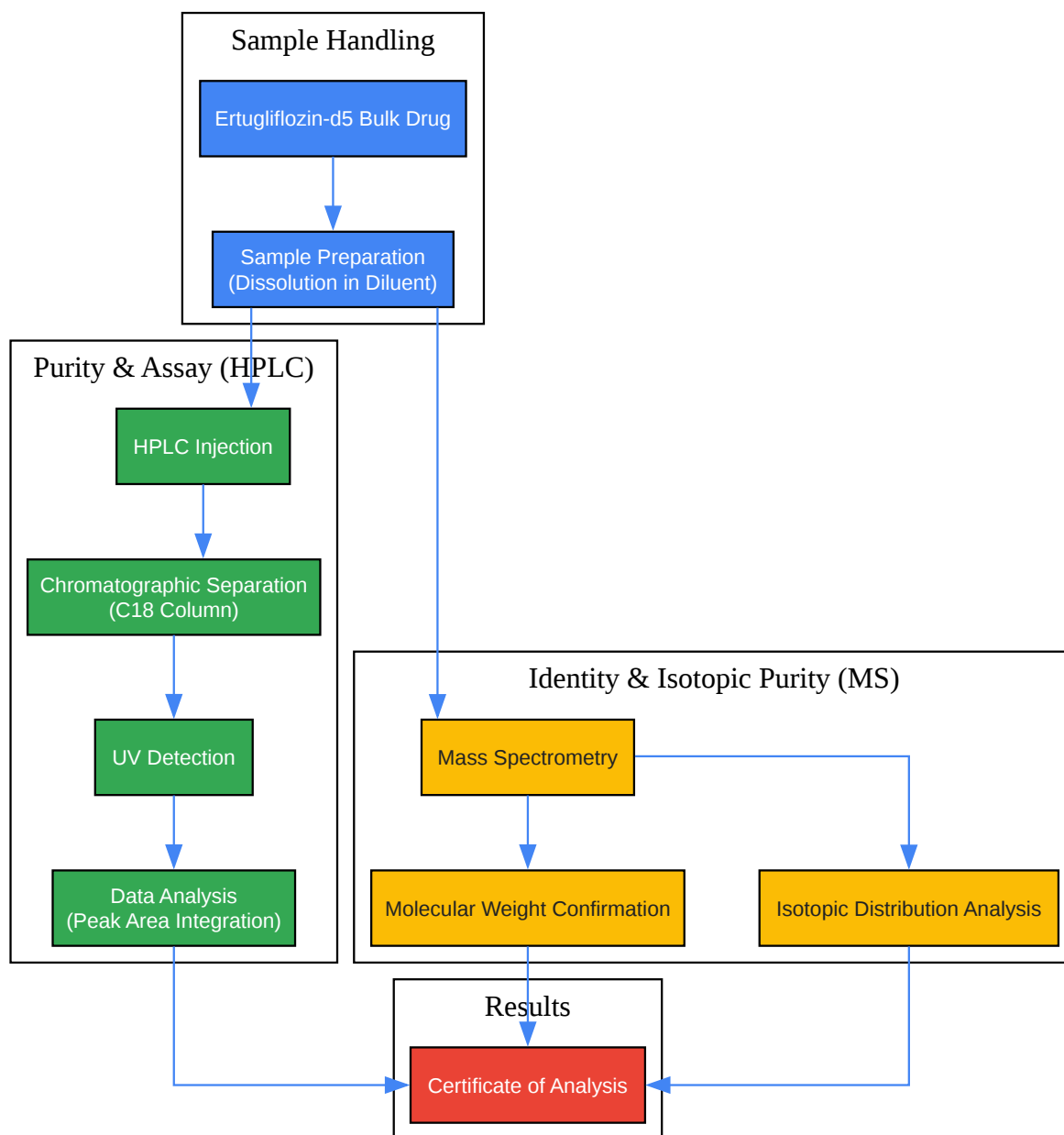
## Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is used to confirm the molecular weight of **Ertugliflozin-d5** and to determine its isotopic purity.

- **Instrumentation:** A mass spectrometer, often coupled with a liquid chromatography system (LC-MS), is used.
- **Ionization:** Electrospray ionization (ESI) is a common technique for this type of molecule.
- **Analysis:** The mass spectrum will show a peak corresponding to the molecular ion of **Ertugliflozin-d5**. The isotopic purity is determined by comparing the intensity of the peak for the desired deuterated species to the intensities of peaks for the non-deuterated and partially deuterated species.

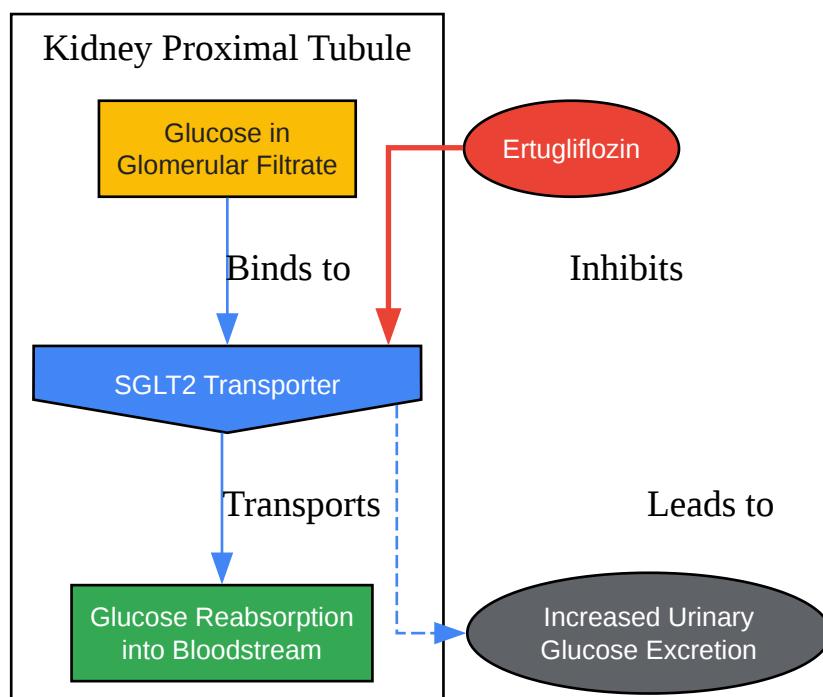
## Analytical Workflow and Signaling Pathway Visualization

The following diagrams illustrate the logical workflow for the analysis of **Ertugliflozin-d5** and a simplified representation of the SGLT2 inhibition pathway.



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Caption: Analytical workflow for **Ertugliflozin-d5** analysis.



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Caption: Simplified SGLT2 inhibition by Ertugliflozin.

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